(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6

Catalog No.
S14182827
CAS No.
M.F
C38H30F12IrN4P
M. Wt
993.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6

Product Name

(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6

IUPAC Name

iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate

Molecular Formula

C38H30F12IrN4P

Molecular Weight

993.8 g/mol

InChI

InChI=1S/2C13H12N.C12H6F6N2.F6P.Ir/c2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*3-5,7-9H,1-2H3;1-6H;;/q2*-1;;-1;+3

InChI Key

VNNVITXNTRQYEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

The compound Iridium(III) complex identified as (Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6 is a sophisticated iridium-based photocatalyst notable for its unique structural and electronic properties. It comprises iridium coordinated with two ligands of Me(Me)ppy (which stands for 3,5-dimethyl-2-pyridinyl) and one ligand of 4,4'-dCF3bpy (4,4'-bis(trifluoromethyl)-2,2'-bipyridine), with hexafluorophosphate as the counterion. This compound exhibits a molecular formula of C36H16F22IrN4 and a molecular weight of approximately 1145.71 g/mol. The compound appears as a yellow powder and is sensitive to air, necessitating careful handling and storage conditions to maintain its stability.

Iridium complexes like (Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6 are primarily utilized in photoredox catalysis, where they facilitate various chemical transformations under light irradiation. The excited state of this compound allows it to participate in single-electron transfer processes, enabling reactions such as:

  • Carbon-carbon bond formation via coupling reactions.
  • Functionalization of alkenes, including trifluoromethylation.
  • Radical generation, which is crucial for many synthetic applications.

The redox potential measurements indicate that this compound has a highly oxidizing excited state, making it effective in driving these reactions under visible light conditions .

While specific biological activity data for (Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6 is limited, iridium complexes generally exhibit interesting biological properties. Some iridium-based compounds have been studied for their potential in:

  • Anticancer activity, where they may induce apoptosis in cancer cells.
  • Antimicrobial effects, which could be leveraged in therapeutic applications.

The unique electronic properties of this compound may enhance its interaction with biological targets, though further research is necessary to elucidate specific mechanisms and effects.

The synthesis of (Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6 typically involves:

  • Preparation of Ligands: The ligands Me(Me)ppy and 4,4'-dCF3bpy are synthesized through established organic chemistry methods.
  • Complex Formation: The iridium precursor (often an iridium salt) is reacted with the ligands in a controlled environment to form the desired complex.
  • Counterion Addition: Hexafluorophosphate is introduced to the reaction mixture to stabilize the complex.

These reactions are often conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or degradation of sensitive components .

The primary applications of (Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6 lie in the field of:

  • Photoredox catalysis, where it serves as a catalyst in various organic transformations.
  • Material science, particularly in developing new photonic materials or sensors due to its light-absorbing properties.
  • Synthetic chemistry, facilitating complex molecule synthesis through innovative pathways.

These applications leverage its ability to absorb visible light and engage in electron transfer processes effectively .

Interaction studies involving (Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6 focus on its behavior in various catalytic systems and its interactions with substrates. Key findings include:

  • The effectiveness of this compound in generating radicals upon light activation.
  • Its selectivity towards different substrates based on electronic and steric factors.
  • Studies indicating how variations in ligand structure affect catalytic efficiency and product distribution.

Similar compounds include other iridium-based photocatalysts such as:

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6
  • Ir[dF(Me)ppy]2(dtbbpy)PF6
  • Ir(ppy)3

Comparison Table

Compound NameKey FeaturesUnique Aspects
Ir[dF(CF3)ppy]2(dtbbpy)PF6Highly oxidizing excited state; versatile catalystStronger oxidizing potential than many others
Ir[dF(Me)ppy]2(dtbbpy)PF6Effective for radical reactionsLower cost compared to other advanced catalysts
Ir(ppy)3Well-studied; used widely in photonicsSimpler structure; less specialized than others

The uniqueness of (Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6 lies in its specific ligand arrangement and higher electron affinity due to the presence of trifluoromethyl groups, which enhance its reactivity and stability compared to other compounds listed above .

Iridium(III) complexes have emerged as cornerstone materials in photoredox catalysis due to their tunable redox potentials, long-lived excited states, and ligand-dependent photophysical properties. Unlike traditional ruthenium-based systems, iridium complexes exhibit enhanced stability under prolonged irradiation and broader substrate compatibility, making them indispensable for reactions requiring precise control over single-electron transfer processes. The octahedral geometry of these complexes allows for strategic ligand modification, enabling fine-tuning of electronic and steric properties to match specific catalytic demands.

Significance of (Ir[Me(Me)ppy]₂(4,4'-dCF₃bpy))PF₆ in Photoredox Catalysis

(Ir[Me(Me)ppy]₂(4,4'-dCF₃bpy))PF₆ distinguishes itself through its trifluoromethyl-modified bipyridine (dCF₃bpy) and methylated phenylpyridine (Me(Me)ppy) ligands, which collectively enhance both reducing power and excited-state longevity. The electron-withdrawing CF₃ groups on the bipyridine ligand lower the LUMO energy, facilitating access to reduction potentials below −3 V vs SCE in the excited state—a critical feature for activating stubborn substrates like aryl chlorides. Concurrently, the methyl groups on the phenylpyridine ligands improve solubility in nonpolar solvents, expanding the complex’s applicability to diverse reaction media.

Scope and Objectives of the Research Outline

This article delineates the compound’s synthetic pathways, structural characterization, and mechanistic role in photoredox reactions. It further evaluates performance against benchmark catalysts and identifies underexplored applications in organic synthesis.

The electronic structure of (Ir[Me(Me)ppy]₂(4,4'-dCF₃bpy))PF₆ represents a sophisticated example of cyclometalated iridium(III) complex chemistry, where the iridium center adopts a distorted octahedral coordination geometry [1] [2]. The complex consists of two 3,5-dimethyl-2-phenylpyridine (Me(Me)ppy) cyclometalating ligands and one 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (4,4'-dCF₃bpy) ancillary ligand, with hexafluorophosphate as the counterion [4]. This structural arrangement places the iridium center in a pseudo-octahedral environment with bond angles approximating 80° for chelating ligands and 170° for trans-disposed ligands [5].

The ligand field theory analysis reveals that the frontier molecular orbitals exhibit distinct characteristics typical of cyclometalated iridium(III) complexes [6]. The Highest Occupied Molecular Orbital (HOMO) demonstrates significant contributions from both the iridium d-orbitals (33-41%) and the π-orbitals of the cyclometalated phenyl rings (57-62%) [6]. This mixed metal-ligand character arises from the strong covalent bonding between the iridium center and the anionic carbon donors of the cyclometalated ligands [7]. The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the π* orbitals of the 4,4'-dCF₃bpy ancillary ligand (~95%) [6].

OrbitalPrimary ContributionSecondary ContributionEnergy Level Impact
HOMOIr d-orbitals (33-41%)Phenyl π-orbitals (57-62%)Stabilized by electron-withdrawing substituents
LUMOBipyridine π* orbitals (~95%)Minimal metal contributionStabilized by trifluoromethyl groups
HOMO-LUMO GapDetermined by ligand modificationsAffected by substituent effectsControls emission wavelength

The electron-withdrawing trifluoromethyl substituents on the bipyridine ligand significantly stabilize the LUMO energy level, while the methyl substituents on the phenylpyridine ligands provide electron-donating effects that modulate the HOMO energy [8] [9]. This electronic arrangement results in a characteristic metal-to-ligand charge transfer (MLCT) excited state with mixed ligand-to-ligand charge transfer (LLCT) character [10] [11].

The molecular formula C₃₆H₁₆F₂₂IrN₄ indicates a molecular weight of approximately 1145.71 g/mol, with the complex appearing as a yellow powder that is sensitive to air [4]. The strong spin-orbit coupling inherent to the heavy iridium center facilitates efficient intersystem crossing from singlet to triplet excited states, with intersystem crossing rate constants typically exceeding 10¹⁰ s⁻¹ [12]. This heavy-atom effect is crucial for the photophysical properties, enabling the complex to access long-lived triplet excited states essential for photoredox catalysis [13].

Photoredox Catalysis: Fundamental Principles

Photoredox catalysis utilizing (Ir[Me(Me)ppy]₂(4,4'-dCF₃bpy))PF₆ operates through single-electron transfer mechanisms that are fundamentally different from traditional two-electron redox processes [14]. The catalytic cycle begins with visible light absorption, typically around 450 nm, which promotes the iridium complex from its ground state to an excited singlet state [15]. This initial excitation involves a metal-to-ligand charge transfer transition, where electron density is transferred from the iridium d-orbitals to the π* orbitals of the bipyridine ligand [16] [10].

The excited singlet state rapidly undergoes intersystem crossing to form a long-lived triplet excited state, denoted as *Ir(III), with a lifetime typically in the microsecond range [17] [18]. This triplet excited state can be described as *Ir(IV)L- ⁻, where the iridium center is effectively oxidized to Ir(IV) while the bipyridine ligand carries an additional electron [17]. The excited state possesses both strong oxidizing and reducing capabilities, with reduction potentials that can exceed +1.5 V versus saturated calomel electrode [19].

The photoredox mechanism can proceed through two distinct pathways: oxidative quenching and reductive quenching [14] [10]. In oxidative quenching, the excited *Ir(III) species is oxidized by an electron-accepting substrate, generating Ir(IV) and a reduced substrate radical. The catalytic cycle is completed when Ir(IV) is reduced back to Ir(III) by an electron-donating species [16]. Conversely, in reductive quenching, the excited *Ir(III) is reduced by an electron donor, forming Ir(II) and an oxidized donor radical cation. The Ir(II) species then reduces an electron-accepting substrate to regenerate the ground-state Ir(III) catalyst [20].

Quenching PathwayInitial StepIntermediateFinal StepSubstrate Requirements
Oxidative*Ir(III) + A → Ir(IV) + A- ⁻Ir(IV)Ir(IV) + D → Ir(III) + D- ⁺Strong electron acceptor (A)
Reductive*Ir(III) + D → Ir(II) + D- ⁺Ir(II)Ir(II) + A → Ir(III) + A- ⁻Strong electron donor (D)

The efficiency of these electron transfer processes is governed by Marcus theory, which relates the rate constant to the driving force and reorganization energy of the system [17]. The rate constants for electron transfer with typical organic substrates range from 10⁸ to 10¹¹ M⁻¹s⁻¹, depending on the thermodynamic favorability and structural factors [17] [16].

Mechanistic Models of Single-Electron Transfer in Iridium(III) Photocatalysts

The mechanistic framework for single-electron transfer in (Ir[Me(Me)ppy]₂(4,4'-dCF₃bpy))PF₆ involves multiple competing pathways that determine the overall catalytic efficiency [16] [21]. The primary mechanism begins with photoexcitation to create the metal-to-ligand charge transfer state, which rapidly relaxes to the lowest triplet excited state T₁ through intersystem crossing [13]. The T₁ state exhibits three distinct substates due to spin-orbit coupling effects, with different radiative lifetimes and thermal populations [13].

The excited state electron transfer follows outer-sphere mechanisms where the substrate and photocatalyst maintain their coordination spheres during the electron transfer event [10]. The rate of electron transfer depends critically on the overlap between donor and acceptor orbitals, the driving force (ΔG°), and the reorganization energy (λ) [17]. For typical organic substrates, the electron transfer rate constants follow the relationship: k = (2π/ℏ)|V|²(1/√4πλkᵦT)exp[-(ΔG° + λ)²/4λkᵦT], where V represents the electronic coupling matrix element [17].

Computational studies using density functional theory and time-dependent density functional theory have revealed that the electron transfer processes involve specific molecular orbital interactions [22] [23]. The oxidative quenching mechanism typically involves electron transfer from the HOMO of the substrate to the lowest unoccupied molecular orbital of the excited photocatalyst [10]. The resulting radical cation intermediates can undergo various subsequent reactions, including hydrogen atom abstraction, bond formation, or further electron transfer steps [16].

The kinetic analysis of single-electron transfer reveals that competing processes significantly influence the overall reaction efficiency [12]. Internal conversion from the excited singlet state to the ground state competes with intersystem crossing, while phosphorescence competes with electron transfer from the triplet state [12]. The quantum yield for productive electron transfer is therefore determined by the relative rates of these competing processes, typically expressed as Φₑₜ = kₑₜ/(kₑₜ + kₚ + kᵢc), where kₑₜ, kₚ, and kᵢc represent rate constants for electron transfer, phosphorescence, and internal conversion, respectively [12].

Multiphoton and Tandem Photoredox Catalysis Mechanisms in Iridium Complexes

The development of multiphoton and tandem photoredox catalysis represents an advanced mechanistic paradigm that extends beyond conventional single-photon processes [18] [24]. In these systems, (Ir[Me(Me)ppy]₂(4,4'-dCF₃bpy))PF₆ and related complexes can undergo sequential photochemical transformations that generate highly reducing species with potentials below -3 V versus saturated calomel electrode [21] [18].

The tandem catalytic mechanism involves the generation of a super-reductant iridium species, often denoted as Ir₂, through a multiphoton-promoted second catalytic cycle [18]. This process begins with the conventional photoredox cycle, where the excited *Ir(III) undergoes reductive quenching to form Ir(II) [18]. Upon subsequent photon absorption, the Ir(II) species can be excited to form an even more highly reducing excited state Ir₂, which possesses unprecedented reducing capabilities [21] [18].

Mechanistic StepSpeciesReduction Potential (V vs SCE)Photon Requirement
Ground StateIr(III)+0.77None
Single Photon*Ir(III)+1.21First photon
Reductive QuenchingIr(II)-1.37None
Second PhotonIr₂*< -3.0Second photon

The super-reductant Ir₂* species enables the reduction of typically inert substrates, including aryl halides with reduction potentials more negative than -2.5 V [18]. This capability dramatically expands the scope of photoredox catalysis to include challenging transformations that were previously inaccessible using conventional single-photon methods [24]. The multiphoton mechanism requires careful optimization of reaction conditions, including the concentration of electron donors and the intensity of irradiation, to achieve efficient formation of the super-reductant species [18].

Computational modeling of these multiphoton processes reveals that the second photon absorption occurs from the reduced Ir(II) state, accessing higher-energy excited states that are not populated in conventional photoredox catalysis [24]. The lifetime of the Ir₂* species is typically much shorter than the conventional triplet excited state, requiring rapid substrate encounter to achieve productive electron transfer [21]. This mechanistic complexity necessitates precise control over reaction kinetics and thermodynamics to optimize the tandem catalytic performance [18].

Comparative Theoretical Analysis: (Ir[Me(Me)ppy]₂(4,4'-dCF₃bpy))PF₆ Versus Related Complexes

The theoretical comparison of (Ir[Me(Me)ppy]₂(4,4'-dCF₃bpy))PF₆ with structurally related iridium complexes reveals significant structure-property relationships that govern photocatalytic performance [22] [23] [25]. Density functional theory calculations demonstrate that the introduction of methyl substituents on the phenylpyridine ligands and trifluoromethyl groups on the bipyridine ligand creates a unique electronic environment that differentiates this complex from standard iridium photocatalysts [5] [7].

Comparative analysis with [Ir(ppy)₂(bpy)]⁺ shows that the electron-donating methyl groups on the cyclometalated ligands destabilize the HOMO by approximately 0.2-0.3 eV, while the electron-withdrawing trifluoromethyl groups on the bipyridine stabilize the LUMO by 0.4-0.5 eV [8] [9]. This dual modification results in a narrower HOMO-LUMO gap compared to the parent complex, leading to red-shifted absorption and emission spectra [26] [7].

ComplexHOMO Energy (eV)LUMO Energy (eV)Gap (eV)λₘₐₓ (nm)Φₚₗ
[Ir(ppy)₂(bpy)]⁺-5.8-2.43.43750.62
(Ir[Me(Me)ppy]₂(bpy))⁺-5.5-2.43.13950.58
(Ir[ppy]₂(4,4'-dCF₃bpy))⁺-5.8-2.83.04100.45
(Ir[Me(Me)ppy]₂(4,4'-dCF₃bpy))⁺-5.5-2.82.74500.41

The photophysical properties analysis reveals that (Ir[Me(Me)ppy]₂(4,4'-dCF₃bpy))PF₆ exhibits enhanced visible light absorption compared to unsubstituted analogues, with absorption extending beyond 450 nm [15] [19]. However, the quantum yield for phosphorescence is slightly reduced due to increased non-radiative decay pathways associated with the lower energy gap [26] [7]. Time-dependent density functional theory calculations indicate that the lowest energy transitions maintain predominantly metal-to-ligand charge transfer character with increased ligand-to-ligand charge transfer contributions [22] [23].

The redox potential analysis demonstrates that the complex possesses more positive reduction potentials in both ground and excited states compared to electron-rich analogues, making it a more potent oxidizing agent [19] [10]. The excited state reduction potential E₁/₂(*Ir⁴⁺/Ir³⁺) is calculated to be approximately +1.55 V versus saturated calomel electrode, positioning it among the most oxidizing iridium photocatalysts reported [19]. This enhanced oxidizing power enables the activation of electron-rich substrates that are challenging for less oxidizing photocatalysts [20] [16].

Hydrogen Bond Acceptor Count

19

Exact Mass

994.16457 g/mol

Monoisotopic Mass

994.16457 g/mol

Heavy Atom Count

56

Dates

Modify: 2024-08-10

Explore Compound Types